

An In-depth Technical Guide to the Discovery and Synthesis of YM-900

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM 900	
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A Potent and Selective AMPA/Kainate Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of YM-900, a potent and selective antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of YM-900

YM-900, also known as YM90K, was identified through a focused research program aimed at developing neuroprotective agents targeting glutamate receptors.[1] The discovery process was driven by the need for potent and selective antagonists for the AMPA/kainate receptors, which are implicated in the pathophysiology of various neurological disorders, including ischemic stroke.

The development of YM-900 was part of a broader investigation into quinoxalinedione derivatives as AMPA receptor antagonists. The core strategy involved the synthesis and pharmacological evaluation of a series of these compounds to establish structure-activity relationships (SAR). This systematic approach allowed for the optimization of potency and selectivity.



A key publication from Yamanouchi Pharmaceutical Co., Ltd. describes the design and synthesis of a series of 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones. The evaluation of these compounds for their ability to inhibit [3H]AMPA binding to rat brain membranes led to the identification of YM-900 as a particularly potent and selective compound.

Chemical Synthesis of YM-900

The synthesis of YM-900 (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) is based on the construction of the quinoxalinedione core followed by the introduction of the imidazole and nitro functional groups. The general synthetic approach for this class of compounds is outlined below.

Experimental Protocol: Synthesis of YM-900

A detailed, step-by-step synthesis protocol for YM-900 is not publicly available in the reviewed literature. However, based on the synthesis of related quinoxalinedione analogs, a plausible synthetic route can be outlined. The synthesis would likely involve the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives to form the quinoxalinedione ring. The specific starting materials would be chosen to allow for the subsequent introduction of the nitro and imidazole groups at the desired positions.

A general synthetic scheme for related quinoxalinediones is described in the literature. The synthesis of novel 1-substituted 6-imidazolyl-7-nitro-, and 7-imidazolyl-6-nitroquinoxalinediones involved the reaction of appropriately substituted benzene derivatives to construct the core quinoxalinedione structure.

Pharmacological Profile

YM-900 is a potent and selective antagonist at the AMPA and kainate receptors, with significantly lower affinity for NMDA receptors.[1] This selectivity is a key feature, as it may offer a more favorable side-effect profile compared to non-selective glutamate receptor antagonists.

Quantitative Data

The following tables summarize the key quantitative data for YM-900 and its comparators.



Table 1: Receptor Binding Affinity of YM-900[1]

Radioligand	Receptor Site	Ki (μM)
[3H]-AMPA	AMPA	0.084
[3H]-Kainate	Kainate	2.2
[3H]-L-glutamate	NMDA	> 100
[3H]-Glycine	Glycine (on NMDA)	37

Table 2: In Vivo Anticonvulsant Activity of YM-900 in DBA/2 Mice (Audiogenic Seizure Model)[1]

Compound	ED50 (mg/kg, i.p.) for Tonic Seizure
YM-900	2.54
NBQX	7.17

Experimental Protocols Radioligand Binding Assays

Objective: To determine the binding affinity of YM-900 for various glutamate receptor subtypes.

Methodology:

- Membrane Preparation: Crude synaptic membranes are prepared from the whole brains of male Wistar rats. The brain tissue is homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again.
 The final pellet is washed with 50 mM Tris-HCl buffer and stored at -80°C.
- [3H]-AMPA Binding Assay: The membrane preparation is incubated with 5 nM [3H]-AMPA in 50 mM Tris-HCl buffer containing 100 mM KSCN at 4°C for 30 minutes. Non-specific binding is determined in the presence of 1 mM L-glutamate.
- [3H]-Kainate Binding Assay: The membrane preparation is incubated with 20 nM [3H]kainate in 50 mM Tris-HCl buffer at 4°C for 60 minutes. Non-specific binding is determined in



the presence of 100 µM kainate.

- [3H]-L-glutamate and [3H]-Glycine Binding Assays: Assays for NMDA and glycine binding sites are performed using [3H]-L-glutamate and [3H]-glycine, respectively, according to established protocols.
- Data Analysis: The radioactivity is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[1]

In Vivo Neuroprotection Studies: Focal Ischemia Model in Rats

Objective: To evaluate the neuroprotective effects of YM-900 in a rat model of stroke.

Methodology:

- Animal Model: Male F344 rats are used. Focal cerebral ischemia is induced by permanent occlusion of the middle cerebral artery (MCA).
- Surgical Procedure: The rats are anesthetized, and the right MCA is exposed via a subtemporal craniectomy. The MCA is then permanently occluded by electrocoagulation.
- Drug Administration: YM-900 is administered as an intravenous bolus followed by a continuous infusion for 4 hours, starting immediately after the MCA occlusion.
- Infarct Volume Assessment: Twenty-four hours after the MCA occlusion, the rats are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume of the ischemic damage is then quantified.[1]

Signaling Pathways and Experimental Workflows AMPA Receptor Signaling Pathway

YM-900 exerts its effects by blocking the AMPA receptor, a key component of excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical AMPA receptor signaling pathway.





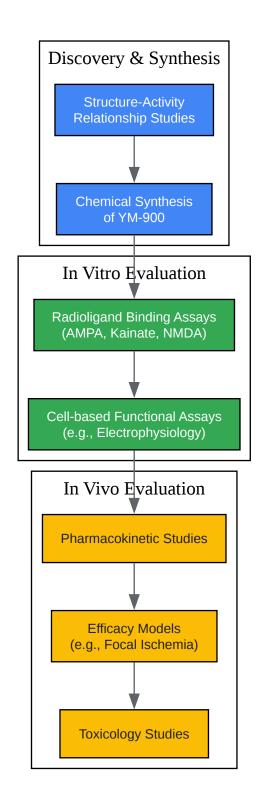
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Caption: AMPA Receptor Signaling Pathway and the inhibitory action of YM-900.

Experimental Workflow for YM-900 Evaluation

The following diagram outlines the typical experimental workflow for the preclinical evaluation of a novel neuroprotective agent like YM-900.





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References

- 1. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of YM-900]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683507#ym-900-discovery-and-synthesis]

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